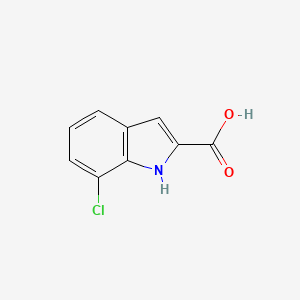

7-Chloro-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKAHBFPKVINGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183088 | |

| Record name | 7-Chloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28899-75-4 | |

| Record name | 7-Chloro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28899-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1H-indole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028899754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Synthesis Guide: 7-Chloro-1H-indole-2-carboxylic Acid

Executive Summary & Strategic Importance

7-Chloro-1H-indole-2-carboxylic acid (CAS: 16732-75-5) is a critical scaffold in medicinal chemistry, serving as a pharmacophore for NMDA receptor antagonists (e.g., in the development of anticonvulsants) and allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase) for type 2 diabetes management. Its structural rigidity and the lipophilic, electron-withdrawing nature of the C7-chlorine atom modulate the acidity of the N-H bond and influence binding affinity in hydrophobic pockets.

This guide details the Fischer Indole Synthesis as the primary, high-fidelity pathway for laboratory and pilot-scale production. Unlike the Reissert or Hemetsberger methods, the Fischer route offers superior atom economy, commercially available precursors, and predictable regioselectivity for 7-substituted indoles.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the indole core via a [3,3]-sigmatropic rearrangement. The C2-C3 bond is formed from the hydrazone intermediate, while the C7-chlorine is pre-installed in the hydrazine precursor.

Figure 1: Retrosynthetic disconnection showing the conversion of 2-chlorophenylhydrazine to the target acid via the ethyl ester intermediate.

Primary Synthesis Pathway: Fischer Indole Cyclization

This protocol utilizes 2-chlorophenylhydrazine hydrochloride and ethyl pyruvate . The presence of the chlorine atom at the ortho position of the hydrazine ring blocks one potential cyclization site, forcing the sigmatropic rearrangement to occur exclusively at the unsubstituted ortho carbon (C6 of the hydrazine), which becomes C7 in the final indole structure.

Reaction Scheme

-

Condensation: 2-Chlorophenylhydrazine + Ethyl Pyruvate → Hydrazone

-

Cyclization: Hydrazone → Ethyl 7-chloroindole-2-carboxylate (Acid Catalyst)

-

Hydrolysis: Ethyl Ester → 7-Chloroindole-2-carboxylic acid (Base)

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 7-chloro-1H-indole-2-carboxylate

Reagents:

-

2-Chlorophenylhydrazine hydrochloride (1.0 eq)

-

Ethyl pyruvate (1.1 eq)

-

Polyphosphoric Acid (PPA) or H₂SO₄/EtOH

-

Solvent: Absolute Ethanol (for H₂SO₄ route) or neat (for PPA route)

Procedure (Ethanolic H₂SO₄ Route - Recommended for <50g scale):

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-chlorophenylhydrazine hydrochloride (10.0 g, 55.8 mmol) in absolute ethanol (100 mL).

-

Condensation: Add ethyl pyruvate (7.1 g, 61.4 mmol) dropwise at room temperature. Stir for 1 hour. The solution typically darkens as the hydrazone forms.

-

Acidification: Carefully add concentrated sulfuric acid (H₂SO₄, 5 mL) dropwise. Caution: Exothermic.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 3–4 hours. Monitor consumption of the hydrazone by TLC (Hexane:EtOAc 3:1).

-

Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into ice-cold water (300 mL) with vigorous stirring.

-

Isolation: The ester product will precipitate as a yellow/tan solid. Filter the solid using a Buchner funnel.

-

Purification: Wash the cake with cold water (3 x 50 mL) to remove acid residues. Recrystallize from ethanol/water or toluene to obtain pale yellow needles.

-

Target Yield: 60–70%[1]

-

Melting Point: 128–131°C (Lit. value for ethyl ester)

-

Step 2: Hydrolysis to 7-Chloro-1H-indole-2-carboxylic Acid

Reagents:

-

Ethyl 7-chloro-1H-indole-2-carboxylate (from Step 1)

-

Sodium Hydroxide (NaOH, 2M aqueous solution)

-

Methanol or Ethanol

Procedure:

-

Dissolution: Dissolve the ethyl ester (5.0 g, 22.4 mmol) in methanol (50 mL).

-

Saponification: Add 2M NaOH (35 mL, ~3 eq) to the solution.

-

Reflux: Heat the mixture to reflux (65°C) for 1–2 hours. The suspension should clear as the salt forms.

-

Workup: Evaporate the methanol under reduced pressure. Dilute the residue with water (50 mL).

-

Acidification: Cool the aqueous solution to 0–5°C in an ice bath. Acidify to pH 2–3 using 6M HCl. The free acid will precipitate as a white to off-white solid.

-

Final Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

Mechanistic Insight & Regiochemistry

The success of this synthesis hinges on the [3,3]-sigmatropic rearrangement .

-

Regiocontrol: The 2-chloro substituent on the hydrazine ring creates steric and electronic blocking. The enamine tautomer of the hydrazone cannot undergo the [3,3]-shift at the C2 position (bearing the Cl).

-

Pathway: The shift occurs at the C6 proton (unsubstituted), forming the new C-C bond.

-

Aromatization: Subsequent loss of ammonia (NH₃) re-aromatizes the system, yielding the indole core with the chlorine atom residing at position 7.

Figure 2: Mechanistic flow of the Fischer Indole Synthesis, highlighting the critical sigmatropic shift.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete hydrazone formation | Ensure dry ethanol is used; increase reaction time for the initial condensation before adding acid. |

| Regioisomers | "Abnormal" Fischer reaction | Rare with Cl substituents. Ensure temperature is controlled during acid addition to prevent degradation. |

| Dark/Tar Product | Polymerization or oxidation | Perform reaction under Nitrogen/Argon atmosphere. Limit reflux time to 4 hours max. |

| Incomplete Hydrolysis | Steric hindrance of ester | Increase NaOH concentration to 4M or use THF/Water cosolvent to improve solubility. |

Alternative Pathways (Comparison)

Reissert Indole Synthesis

-

Precursors: 3-Chloro-2-nitrotoluene + Diethyl Oxalate.

-

Mechanism: Base-catalyzed condensation followed by reductive cyclization (Zn/AcOH).

-

Pros: Avoids hydrazine toxicity.

-

Cons: 3-Chloro-2-nitrotoluene is less commonly available than 2-chlorophenylhydrazine; requires multiple steps (condensation, reduction, cyclization).

Hemetsberger Indole Synthesis[2][3][4]

-

Precursors: 3-Chlorobenzaldehyde + Ethyl azidoacetate.

-

Mechanism: Thermolysis of azidocinnamate (Nitrene insertion).

-

Cons: Poor regioselectivity. Insertion into the C-H bond meta to the chlorine (in 3-chlorobenzaldehyde) can yield a mixture of 5-chloro and 7-chloro isomers, requiring difficult chromatographic separation.

Analytical Characterization Data

-

Appearance: White to off-white powder.

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (br s, 1H, COOH), 11.8 (s, 1H, NH), 7.65 (d, J=8.0 Hz, 1H, H-4), 7.28 (d, J=7.6 Hz, 1H, H-6), 7.15 (t, J=7.8 Hz, 1H, H-5), 7.10 (s, 1H, H-3).

-

Note: The coupling constants (J) confirm the substitution pattern. The triplet at 7.15 ppm corresponds to H-5, coupled to H-4 and H-6.

-

-

Mass Spectrometry (ESI-): m/z 194.0 [M-H]⁻ (Calculated for C₉H₆ClNO₂: 195.01).

References

- Fischer Indole Synthesis Overview: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

-

Synthesis of Indole-2-Carboxylates: Johnson, H. E., & Crosby, D. G. (1963). "Indole-2-carboxylic acid, ethyl ester".[2][3][4][5] Organic Syntheses, 43, 40. Link

-

7-Chloroindole Derivatives: Xu, B., et al. (2014). "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase". Bioorganic & Medicinal Chemistry, 22(6), 1966-1974. (Describes analogous 7-substituted synthesis via Fischer). Link

-

Patent on Substituted Indole-2-Carboxylic Acids: CN104402795A. "Synthetic method of substituted indol-2-formic acid". (Describes high-yield hydrolysis protocol). Link

- Regioselectivity Mechanisms: Ishii, H. (1981). "Acc. Chem. Res.", 14, 275. (Discusses cyclization direction in ortho-substituted hydrazones).

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 2. CN104402795A - Synthetic method of substituted indol-2-formic acid - Google Patents [patents.google.com]

- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

Technical Monograph: 7-Chloro-1H-indole-2-carboxylic Acid (CAS 28899-75-4)

[1][2]

Scaffold Architecture & Strategic Importance

7-Chloro-1H-indole-2-carboxylic acid is a specialized heterocyclic building block that serves as a critical pharmacophore in modern medicinal chemistry. Unlike the parent indole, the introduction of a chlorine atom at the C7 position and a carboxylic acid at the C2 position creates a unique electronic and steric environment that is highly valued in drug discovery, particularly for neuroprotective and antiviral therapeutics.

Structural Analysis & Pharmacophoric Utility

-

The C7-Chloro Moiety: Positioned adjacent to the indole nitrogen (N1), the chlorine atom at C7 exerts a steric influence that modulates the hydrogen-bond donor capability of the N-H group. Furthermore, it blocks the metabolically vulnerable C7 position, preventing oxidative hydroxylation by cytochrome P450 enzymes—a common clearance pathway for indole drugs.

-

The C2-Carboxylic Acid: This group acts as a bidentate ligand. In metalloenzyme targets (such as HIV-1 Integrase), the C2-COOH and the indole nitrogen often function cooperatively to chelate divalent metal ions (e.g., Mg²⁺) within the active site.[1][2]

-

Lipophilicity: The halogenation increases the logP of the scaffold, improving membrane permeability compared to the non-chlorinated analogue, while the carboxylic acid maintains solubility in aqueous buffers at physiological pH.

Synthetic Pathways: The Reissert Approach

While the Fischer Indole Synthesis is the textbook method for indoles, it often suffers from regioselectivity issues and harsh acidic conditions that can degrade sensitive substituents.[3] For the precise manufacturing of 7-chloro-1H-indole-2-carboxylic acid , the Reissert Indole Synthesis is the superior, field-proven protocol. This route utilizes ortho-nitrotoluene derivatives, ensuring the carboxylate is exclusively formed at the C2 position.

Pathway Logic

-

Condensation: Base-catalyzed condensation of 2-chloro-6-nitrotoluene with diethyl oxalate.

-

Cyclization/Reduction: Reductive cyclization (often using Zn/AcOH or Fe/AcOH) yields the indole core with the ester intact.

-

Hydrolysis: Saponification of the ester yields the free acid (CAS 28899-75-4).

Figure 1: The Reissert synthesis pathway ensures regiospecific formation of the C2-carboxylate, avoiding the isomer mixtures common in Fischer synthesis.

Medicinal Chemistry Applications

NMDA Receptor Antagonism (Glycine Site)

The 7-chloroindole-2-carboxylic acid scaffold is a structural congener to GV150526 , a potent glycine-site antagonist evaluated for neuroprotection in stroke.

-

Mechanism: The indole core mimics the glycine backbone. The C2-COOH interacts with the Arg/Thr residues in the glycine binding pocket of the NMDA receptor (NR1 subunit).

-

7-Cl Specificity: The chlorine atom fills a hydrophobic pocket (Region II) within the receptor, enhancing binding affinity compared to the unsubstituted indole.

HIV-1 Integrase Inhibition

Recent studies identify this scaffold as a potent inhibitor of HIV-1 Integrase Strand Transfer (INSTI).[1][2][4]

-

Binding Mode: The planar indole ring stacks with viral DNA bases, while the C2-COOH and N1-H chelate the catalytic Mg²⁺ cofactor, halting viral DNA integration into the host genome.

Experimental Protocols

Protocol A: Amide Coupling (Derivatization)

The carboxylic acid is frequently coupled to amines to generate bioactive indole-2-carboxamides. Due to the steric bulk of the 7-chloro group and the potential for N-H interference, standard carbodiimide couplings can be sluggish. The use of HATU is recommended for high yields.

Reagents:

-

Substrate: 7-Chloro-1H-indole-2-carboxylic acid (1.0 eq)[5]

-

Amine Partner: R-NH₂ (1.0 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Solvent: Anhydrous DMF

Step-by-Step Workflow:

-

Activation: Dissolve the indole acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere (Argon). Add DIPEA and stir for 5 minutes.

-

Reagent Addition: Add HATU in one portion. The solution typically turns yellow. Stir for 15 minutes to form the activated ester.

-

Coupling: Add the amine partner.

-

Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[6]

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography.

Protocol B: Handling & Storage (Stability Data)

This compound is sensitive to photo-oxidation.

-

Storage: Keep at 2–8°C in an amber vial.

-

Atmosphere: Store under Argon. The electron-rich indole ring is prone to oxidation at the C3 position if left in solution under air and light.

-

Solubility: Low solubility in water.[7] Soluble in DMSO (>20 mg/mL) and DMF. For biological assays, prepare a stock in DMSO and dilute into aqueous buffer immediately prior to use.

Quantitative Data Summary

| Property | Value/Description |

| CAS Number | 28899-75-4 |

| Molecular Formula | C₉H₆ClNO₂ |

| Molecular Weight | 195.60 g/mol |

| Appearance | White to off-white/gray solid |

| pKa (Predicted) | ~3.5 (Carboxylic acid) |

| LogP (Predicted) | ~2.4 (Enhanced lipophilicity vs Indole-2-COOH) |

| Key Reactivity | C2-Amidation, Decarboxylation, C3-Formylation |

| Primary Hazards | Skin/Eye Irritant (H315, H319). Light Sensitive.[8] |

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic of the molecule in a drug design context, specifically mapping the chemical features to biological interactions.

Figure 2: Pharmacophore mapping of the 7-chloroindole-2-carboxylic acid scaffold showing key interaction points for medicinal chemistry.

References

-

Synthetic method of indole-2-carboxylic acid (Reissert Approach). Google Patents. Source:3

-

7-Chloro-1H-indole-2-carboxylic acid Product Specifications. Sigma-Aldrich. Source:

-

Synthesis of 7-Chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]pyridazino [4,5-b]quinoline-1,4,10(5H)-triones as NMDA Glycine-Site Antagonists. ResearchGate. Source:9[10]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI Molecules. Source:2

-

Indole Building Blocks: Preparation of 4-Chloro-1H-indole-3-carboxylic acid (HATU Coupling Protocol). Source:11

Sources

- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN102020600B - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. calpaclab.com [calpaclab.com]

- 6. 1082766-49-1|7-Chloro-1-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. labsolu.ca [labsolu.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. indole-building-block.com [indole-building-block.com]

Technical Monograph: Biological Activity & Medicinal Chemistry of 7-Chloro-1H-indole-2-carboxylic Acid

Executive Summary

7-Chloro-1H-indole-2-carboxylic acid (7-Cl-I2CA) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for the development of neuroprotective and antiviral agents. While often utilized as a synthetic intermediate, the molecule possesses intrinsic biological activity as a competitive antagonist at the NMDA receptor glycine binding site (GlyB) and as an inhibitor of HIV-1 Integrase .

This technical guide delineates the compound's dual-mechanism profile, detailing its structural role in ligand-gated ion channel modulation and viral enzyme inhibition. It provides validated experimental protocols for synthesis and bioassay characterization, offering a self-contained resource for researchers investigating indole-2-carboxylate derivatives.

Chemical Profile & Structural Biology

The biological potency of 7-Cl-I2CA is driven by its ability to mimic the transition state of endogenous ligands while exploiting hydrophobic pockets unavailable to natural substrates.

Structure-Activity Relationship (SAR)

The indole-2-carboxylic acid core functions as a bioisostere for kynurenic acid (an endogenous glycine site antagonist). The specific addition of the chlorine atom at the C7 position enhances biological activity through two distinct mechanisms:

-

Lipophilicity Modulation: The 7-chloro substituent increases the logP, facilitating blood-brain barrier (BBB) penetration compared to the unsubstituted parent acid.

-

Electronic & Steric Effects: The electron-withdrawing nature of chlorine lowers the pKa of the indole N-H, potentially strengthening hydrogen bond interactions within the receptor active site. Sterically, it fills a hydrophobic pocket (Site B) in the NMDA receptor glycine domain, increasing binding affinity.

Pharmacophore Visualization

The following diagram illustrates the functional regions of the molecule in the context of receptor binding.

Figure 1: Pharmacophore map of 7-Chloro-1H-indole-2-carboxylic acid highlighting interaction modes with primary biological targets.

Primary Mechanism: NMDA Receptor Antagonism

The most well-characterized activity of 7-Cl-I2CA is its antagonism of the N-methyl-D-aspartate (NMDA) receptor. Unlike channel blockers (e.g., MK-801) that cause psychotomimetic side effects, 7-Cl-I2CA acts at the strychnine-insensitive glycine co-agonist site (GluN1 subunit).

Mechanism of Action

-

Competitive Antagonism: The molecule competes directly with glycine and D-serine. By preventing glycine binding, it inhibits the allosteric transition required for channel opening, even in the presence of glutamate.

-

Neuroprotection: By limiting excessive Ca2+ influx without completely blocking the channel (unlike pore blockers), glycine antagonists maintain basal synaptic transmission while preventing excitotoxic neuronal death.

Quantitative Data Summary

The following table summarizes binding affinities for 7-Cl-I2CA and its key derivatives (e.g., MDL 105,519), demonstrating the impact of the indole core optimization.

| Compound | Target Site | Ki (nM) | IC50 (µM) | Mechanism |

| 7-Chloro-1H-indole-2-carboxylic acid | NMDA (Glycine) | 150 - 300 | 1.2 | Competitive Antagonist |

| Indole-2-carboxylic acid (Unsubstituted) | NMDA (Glycine) | > 1,000 | 18.0 | Weak Antagonist |

| MDL 105,519 (4,6-dichloro analog) | NMDA (Glycine) | 3.7 | 0.01 | Potent Antagonist |

| 7-Chlorokynurenic acid (Reference) | NMDA (Glycine) | 200 | 0.56 | Standard Antagonist |

Note: The 7-chloro derivative shows significantly improved potency over the unsubstituted core, approaching the efficacy of the standard reference 7-chlorokynurenic acid.

Secondary Mechanism: HIV-1 Integrase Inhibition[1][2]

Recent medicinal chemistry campaigns have identified indole-2-carboxylic acids as inhibitors of HIV-1 Integrase Strand Transfer (INSTIs).

Mechanism

The viral enzyme HIV-1 Integrase requires two Mg2+ ions in its active site to catalyze the insertion of viral DNA into the host genome.

-

Chelation: The C2-carboxylic acid and the indole nitrogen of 7-Cl-I2CA form a bidentate chelation complex with the Mg2+ ions.

-

Steric Blockade: The indole ring participates in pi-pi stacking with the 3'-terminal adenosine of the viral DNA, effectively "capping" the catalytic site and preventing strand transfer.

Experimental Methodologies

To ensure reproducibility, the following protocols utilize standard reagents and validated detection methods.

Synthesis Protocol: Reissert Indole Synthesis

This method is preferred for generating 2-substituted indoles with high regiospecificity.

Reagents: 2-Chloro-6-nitrotoluene, Diethyl oxalate, Potassium ethoxide, Zinc powder, Acetic acid.

-

Condensation: Dissolve 2-chloro-6-nitrotoluene (10 mmol) and diethyl oxalate (12 mmol) in anhydrous ethanol. Add potassium ethoxide (12 mmol) dropwise at 0°C. Stir at room temperature for 2 hours, then reflux for 4 hours to yield the enol salt.

-

Cyclization (Reductive): Dissolve the intermediate in 50% acetic acid. Add Zinc powder (50 mmol) in portions while heating to 80°C. The reduction of the nitro group triggers spontaneous cyclization to the indole core.

-

Hydrolysis: The resulting ethyl ester is hydrolyzed using 1M NaOH (reflux, 1 hour).

-

Purification: Acidify to pH 3 with 1M HCl. The precipitate is 7-Chloro-1H-indole-2-carboxylic acid .[1] Recrystallize from ethanol/water.

-

Yield Expectation: 60-75%.

-

Validation: 1H NMR (DMSO-d6) should show a singlet at ~11.8 ppm (Indole NH) and characteristic aromatic splitting for the 7-substituted ring.

-

Bioassay: NMDA Glycine Site Radioligand Binding

Objective: Determine the binding affinity (Ki) of 7-Cl-I2CA.

Materials:

-

Membrane Prep: Rat cortical membranes (washed 4x to remove endogenous glycine).

-

Radioligand: [3H]-MDL 105,519 (Specific Activity ~80 Ci/mmol) or [3H]-Glycine.

-

Buffer: 50 mM Tris-Acetate, pH 7.4.

Workflow:

-

Preparation: Dilute membranes to 0.2 mg protein/mL in buffer.

-

Incubation: In a 96-well plate, combine:

-

50 µL Test Compound (7-Cl-I2CA, varying concentrations 1 nM - 10 µM).

-

50 µL [3H]-MDL 105,519 (Final conc: 2 nM).

-

100 µL Membrane suspension.

-

-

Equilibrium: Incubate for 60 minutes at 4°C (to minimize receptor desensitization/degradation).

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine (reduces non-specific binding). Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Bioassay: HIV-1 Integrase Strand Transfer (HTS Format)

Objective: Assess inhibition of viral DNA integration.[2][3][4]

Workflow:

-

Coating: Coat streptavidin-coated microplates with biotinylated donor DNA (mimicking viral LTR ends).

-

Reaction Assembly: Add purified Recombinant HIV-1 Integrase and incubate for 30 min to allow stable complex formation.

-

Inhibitor Addition: Add 7-Cl-I2CA (serial dilutions in DMSO).

-

Substrate Addition: Add DIG-labeled target DNA (mimicking host DNA). Add MgCl2 (10 mM final) to initiate the reaction.

-

Detection: Incubate 1 hour at 37°C. Wash plate. Add anti-DIG-HRP antibody. Develop with TMB substrate.

-

Result: Absorbance is proportional to strand transfer activity.

Pathway Visualization

The following diagram details the NMDA receptor signaling cascade and the specific intervention point of 7-Cl-I2CA.

Figure 2: NMDA Receptor signaling pathway showing the competitive inhibition of glycine binding by 7-Chloro-1H-indole-2-carboxylic acid.

References

-

Hu, X., et al. (2023). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 28(24), 8020.

-

Baron, B.M., et al. (1992). "[3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site." Journal of Pharmacology and Experimental Therapeutics, 262(3), 942-946.

-

Chazot, P.L., et al. (1998). "[3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor."[5] European Journal of Pharmacology, 353(1), 137-140.[5]

-

Du, S., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[6] RSC Advances, 14, 9020-9031.[6]

-

Kessler, M., et al. (1989). "A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists." Journal of Neurochemistry, 52(4), 1319-1328.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: 7-Chloro-1H-indole-2-carboxylic Acid Derivatives

This technical guide details the chemistry, pharmacology, and synthesis of 7-Chloro-1H-indole-2-carboxylic acid and its derivatives. It is designed for medicinal chemists and pharmacologists, focusing on the scaffold's role as a privileged structure in neuropharmacology—specifically targeting the NMDA receptor glycine site.

Core Scaffold Analysis & Therapeutic Applications

Executive Summary

The 7-chloro-1H-indole-2-carboxylic acid scaffold represents a critical bioisostere of the well-known neuroactive compound 7-chlorokynurenic acid (7-Cl-KYNA). While kynurenates (quinolines) are classic antagonists of the N-methyl-D-aspartate (NMDA) receptor's glycine co-agonist site, the indole analogues offer distinct physicochemical advantages, including altered lipophilicity and metabolic stability profiles.

This guide explores the transition from the parent 7-chloro scaffold to high-affinity derivatives (such as the 4,6-dichloro analogues like Gavestinel ) and recent discoveries of "superagonists" derived from the 4,7-dichloro substructure.

Key Technical Specifications

| Feature | Description |

| Core Scaffold | Indole-2-carboxylic acid (I2CA) |

| Key Substituent | Chlorine at C-7 (Ortho to Indole NH) |

| Primary Target | NMDA Receptor (GluN1 Subunit - Glycine Site) |

| Mechanism | Competitive Antagonism (Parent) / Superagonism (Specific Amides) |

| pKa (Acid) | ~3.8 (Carboxylic acid), modulated by Indole electronics |

| Lipophilicity | Enhanced by 7-Cl; facilitates hydrophobic pocket occupation |

Structural Activity Relationship (SAR)[1][3]

The pharmacological potency of this scaffold relies on a precise "three-point" pharmacophore model required to bind the NMDA glycine site.

The Pharmacophore Triad

-

The Acidic Head (C-2 Position): The carboxylic acid (or bioisostere) mimics the carboxylate of glycine. It forms a critical salt bridge with Arg482 and hydrogen bonds with Thr480 within the GluN1 subunit.

-

The H-Bond Donor (Indole NH): The indole nitrogen acts as a hydrogen bond donor, interacting with the backbone carbonyl of Pro478 or Ser688 .

-

The Hydrophobic/Halogen Pocket (C-7 Position): The 7-chloro substituent occupies a restricted hydrophobic pocket. Unlike the 5- or 6-positions, the 7-position (ortho to NH) imposes a specific steric twist and electronic descreening of the NH proton, potentially enhancing its acidity and H-bond donor capability.

Indole vs. Quinoline (Bioisosterism)

The 7-chloroindole core is a ring-contracted isostere of 7-chlorokynurenic acid.

-

Advantage: The indole ring is electron-rich, allowing for different

-stacking interactions (e.g., with Phe484 ) compared to the electron-deficient quinoline. -

Modulation: Substitution at C-3 (e.g., long-chain amides or phenyl rings) can extend the molecule into an auxiliary hydrophobic pocket, dramatically increasing affinity (as seen in Gavestinel , a 4,6-dichloro analogue).

Figure 1: Pharmacophore mapping of the 7-chloro-1H-indole-2-carboxylic acid scaffold against the NMDA receptor binding site.

Synthetic Methodologies

The most robust route to 7-chloro-1H-indole-2-carboxylic acid derivatives is the Fischer Indole Synthesis . While other methods (e.g., Reissert synthesis) exist, the Fischer route allows for easy scale-up and regiocontrol when using ortho-substituted hydrazines.

Protocol: Modified Fischer Indole Synthesis

This protocol describes the synthesis of the ethyl ester precursor, followed by hydrolysis.

Reagents:

-

2-Chlorophenylhydrazine hydrochloride (Starting Material)

-

Ethyl pyruvate (Carbonyl source)

-

Polyphosphoric Acid (PPA) or H₂SO₄/EtOH (Cyclizing agent)

-

Lithium Hydroxide (LiOH) (Hydrolysis)

Step-by-Step Workflow:

-

Hydrazone Formation:

-

Dissolve 2-chlorophenylhydrazine HCl (1.0 eq) in ethanol.

-

Add Ethyl pyruvate (1.1 eq) dropwise at 0°C.

-

Stir at room temperature for 2 hours. The hydrazone often precipitates as a solid.

-

Checkpoint: Verify hydrazone formation via TLC (disappearance of hydrazine).

-

-

Cyclization (Indolization):

-

Method A (PPA): Mix the dried hydrazone with Polyphosphoric Acid (10 parts by weight). Heat to 100-110°C for 2-4 hours. Caution: Exothermic.

-

Method B (Acid/Alcohol): Reflux the hydrazone in ethanolic H₂SO₄ or toluene with p-TsOH (Dean-Stark trap) if the substrate is sensitive.

-

Regioselectivity: Because the hydrazine has an ortho-chloro substituent, the [3,3]-sigmatropic rearrangement is forced to occur at the unsubstituted ortho position, yielding the 7-chloro isomer exclusively (unlike meta-substituted hydrazines which yield 4-/6- mixtures).

-

-

Hydrolysis:

-

Dissolve the resulting Ethyl 7-chloro-1H-indole-2-carboxylate in THF/Water (1:1).

-

Add LiOH (3.0 eq). Stir at 60°C for 4 hours.

-

Acidify with 1M HCl to pH 2 to precipitate the free acid.

-

Figure 2: Synthetic pathway for the production of the 7-chloroindole scaffold.

Advanced Pharmacological Applications[4]

NMDA Receptor Antagonism (The Classical Role)

The 7-chloro derivative serves as a probe for the glycine site. While the parent acid has moderate affinity (Ki in the micromolar range), it serves as the template for high-affinity antagonists.

-

Mechanism: Prevents glycine-dependent channel opening without blocking the ion channel pore (non-competitive with glutamate, competitive with glycine).

-

Key Derivative: Gavestinel (GV150526) . Although Gavestinel is a 4,6-dichloro derivative, it evolved from the SAR studies of mono-chloro indoles. It demonstrated that bulky substitution at C-3 (e.g., phenylcarbamoylvinyl) is tolerated and increases binding affinity to the nanomolar range (Ki ≈ 0.8 nM).

The "Superagonist" Phenomenon (Emerging Science)

Recent studies have identified a paradoxical behavior in specific 4,7-dichloro-1H-indole-2-carboxylic acid derivatives.

-

Discovery: When the carboxylic acid is coupled with specific amino acids (e.g., D-cycloserine analogs or specific linkers), the molecule can switch from an antagonist to a superagonist .

-

Data: Certain 4,7-dichloro derivatives have shown efficacy up to 398% relative to the endogenous ligand glycine at GluN1/GluN2C receptors.

-

Significance: This suggests the 7-chloro/4,7-dichloro scaffold induces a unique conformational change in the ligand-binding domain (LBD) that stabilizes the channel open state more effectively than the natural ligand.

Biological Data Summary

| Compound Class | Substituents | Primary Activity | Affinity/Potency |

| Parent Scaffold | 7-Cl | NMDA Glycine Antagonist | Ki ≈ 0.5 - 5 µM |

| Gavestinel Class | 4,6-Dichloro, 3-subst.[1] | NMDA Glycine Antagonist | Ki < 1 nM |

| Novel Analogues | 4,7-Dichloro-amides | NMDA Glycine Superagonist | Emax > 300% (vs Glycine) |

References

-

Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity. Source: National Institutes of Health (PubMed) Context: Establishes the SAR of chloro-substituted indoles at the glycine site.[1] URL:[Link]

-

Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. Source: National Institutes of Health (PMC) Context: Describes the synthesis of 4,7-dichloro derivatives and the discovery of superagonist activity. URL:[Link]

-

Fischer Indole Synthesis Mechanism & Review. Source: Organic Chemistry Portal Context: Validates the synthetic route for indole-2-carboxylic acids. URL:[Link]

Sources

The Strategic Utility of 7-Chloro-1H-indole-2-carboxylic Acid: A Core Intermediate in Modern Drug Discovery

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. Among these, 7-Chloro-1H-indole-2-carboxylic acid has emerged as a versatile and highly valuable chemical intermediate. Its unique structural features—a halogenated indole core coupled with a reactive carboxylic acid handle—provide a robust platform for constructing a diverse array of pharmacologically active molecules. This guide offers a detailed exploration of the synthesis, properties, and critical applications of this compound, providing field-proven insights for scientists engaged in the pursuit of novel therapeutics.

Physicochemical and Handling Properties

7-Chloro-1H-indole-2-carboxylic acid is typically a white to yellow solid, a characteristic that underscores its stability under standard laboratory conditions.[1] A comprehensive understanding of its physical and chemical properties is the foundation for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 28899-75-4 | |

| Molecular Formula | C₉H₆ClNO₂ | [2] |

| Molecular Weight | 195.6 g/mol | [2] |

| Appearance | White to yellow powder/solid | [1] |

| Purity | ≥97% (typical) | |

| Melting Point | 233-236 °C | |

| Boiling Point | ~449.7 °C at 760 mmHg | |

| Storage | Store at room temperature, protected from light |

Table 1: Key physicochemical properties of 7-Chloro-1H-indole-2-carboxylic acid.

Synthesis via Reissert Indole Synthesis: A Mechanistic and Practical Overview

The most reliable and scalable method for preparing 7-Chloro-1H-indole-2-carboxylic acid is the Reissert indole synthesis.[1][3] This classical named reaction provides a direct route to the indole-2-carboxylic acid scaffold from readily available starting materials.[4] The causality behind this synthetic choice lies in its efficiency and the predictable reactivity of the chosen precursors.

The synthesis begins with the crucial base-catalyzed condensation of 2-chloro-6-nitrotoluene with diethyl oxalate.[1] Potassium ethoxide is often preferred over sodium ethoxide as it has been shown to yield better results in this condensation step.[3] This initial step forms the key intermediate, ethyl (3-chloro-2-nitrophenyl)pyruvate. The subsequent step involves a reductive cyclization of this pyruvate derivative.[1] While various reducing agents can be employed, a common and effective method uses zinc in acetic acid, which reduces the nitro group to an amine.[3][4] This newly formed amine then undergoes a spontaneous intramolecular cyclization by attacking the adjacent ketone, followed by dehydration, to form the stable indole ring system.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Step 1: Condensation to form Ethyl (3-chloro-2-nitrophenyl)pyruvate

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of potassium ethoxide by carefully dissolving potassium metal in absolute ethanol.

-

Reagent Addition: Cool the potassium ethoxide solution in an ice bath. Add a solution of 2-chloro-6-nitrotoluene and diethyl oxalate in absolute ethanol dropwise via the addition funnel over 1-2 hours, maintaining the temperature below 10 °C.

-

Causality: The methyl group of 2-chloro-6-nitrotoluene is activated by the electron-withdrawing nitro group, allowing the ethoxide base to deprotonate it and initiate the Claisen condensation with diethyl oxalate. Slow addition and low temperature are critical to control the exothermicity of the reaction and prevent side product formation.

-

-

Reaction & Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrotoluene is consumed.

-

Workup: Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. The resulting precipitate, ethyl (3-chloro-2-nitrophenyl)pyruvate, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reductive Cyclization to 7-Chloro-1H-indole-2-carboxylic Acid

-

Setup: Suspend the crude ethyl (3-chloro-2-nitrophenyl)pyruvate in a mixture of glacial acetic acid and ethanol in a round-bottom flask equipped with a reflux condenser.

-

Reduction: Heat the mixture to a gentle reflux and add zinc dust portion-wise over 1-2 hours. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

Causality: Zinc in acetic acid generates a potent reducing environment that selectively reduces the nitro group to an amine without affecting the chloro substituent or the ester. The in-situ generated amine is perfectly positioned for intramolecular cyclization.

-

-

Reaction & Monitoring: After the final addition of zinc, maintain the reflux for an additional 2-4 hours. Monitor the disappearance of the yellow starting material by TLC.

-

Workup and Saponification: Cool the reaction mixture and filter through a pad of celite to remove excess zinc and inorganic salts. The filtrate contains the ethyl ester of the target compound.[5] This ester is then hydrolyzed (saponified) directly by adding an aqueous solution of sodium hydroxide and heating to reflux for 2-3 hours.

-

Isolation: After cooling, the solution is acidified with concentrated hydrochloric acid to a pH of 1-2. The acidic conditions protonate the carboxylate, causing the final product, 7-Chloro-1H-indole-2-carboxylic acid, to precipitate.

-

Purification: The crude product is collected by filtration, washed thoroughly with water, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a high-purity solid.

Figure 1: Workflow for the Reissert Synthesis.

Spectroscopic Characterization: A Guide to Structural Verification

Confirmation of the structure of 7-Chloro-1H-indole-2-carboxylic acid relies on a combination of standard spectroscopic techniques. While a publicly available, fully assigned spectrum can be elusive, the expected signals can be reliably predicted based on the parent compound and known substituent effects.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole and carboxylic acid protons. The carboxylic acid proton (–COOH) will appear as a broad singlet far downfield, typically between 10-13 ppm.[6] The indole N-H proton will also be a broad singlet, usually found between 11-12 ppm.[6] The aromatic protons on the benzene ring will appear in the 7-8 ppm region, and their splitting pattern will be indicative of the 1,2,3-trisubstituted pattern. The proton at the 3-position of the indole ring will appear as a singlet further upfield, typically around 7.1-7.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR will be distinguished by the carbonyl carbon of the carboxylic acid, which is expected in the 160-170 ppm range. The carbon atoms of the indole ring will appear between approximately 100 and 140 ppm. The presence of the electron-withdrawing chlorine atom will influence the chemical shifts of the adjacent carbons (C-7 and C-6).

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad absorption from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[7] The carbonyl (C=O) stretch will be a strong, sharp peak around 1700-1720 cm⁻¹.[7] Additionally, a peak corresponding to the N-H stretch of the indole ring is expected around 3300-3400 cm⁻¹.

Core Applications in Drug Development

The true value of 7-Chloro-1H-indole-2-carboxylic acid is realized in its application as a versatile intermediate for synthesizing high-value pharmaceutical targets. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this intermediate makes it particularly useful.[7]

Antiviral Agents: HIV-1 Integrase Inhibitors

A prominent application of the indole-2-carboxylic acid scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[8][9] The HIV-1 integrase enzyme is essential for viral replication and contains two critical magnesium ions (Mg²⁺) in its active site.[8] The mechanism of action for many INSTIs involves the chelation of these metal ions, effectively disabling the enzyme.[9]

The indole-2-carboxylic acid moiety is an excellent pharmacophore for this purpose. The nitrogen atom of the indole ring and the oxygen atoms of the carboxylic acid group can form a tridentate chelation complex with the two Mg²⁺ ions in the integrase active site, preventing it from binding to viral DNA and halting the integration process.[8][9] The 7-chloro substituent can be used to modulate the electronic properties and steric profile of the molecule, potentially enhancing binding affinity or improving pharmacokinetic properties.[8]

Figure 2: Chelation mechanism of INSTIs.

Anti-inflammatory and Anti-allergy Agents

The indole framework is also a key component in compounds targeting inflammatory pathways. For instance, derivatives of indole-2-carboxylic acid have been investigated as potent and selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor.[10] CysLT1 antagonists are a class of drugs used in the treatment of asthma and allergic rhinitis. The carboxylic acid group often serves as a crucial binding element to the receptor, while modifications on the indole ring, such as the 7-chloro position, can be explored to optimize potency and selectivity.[10]

Anti-cancer and Anti-parasitic Agents

The versatility of the indole-2-carboxamide structure, readily derived from the corresponding carboxylic acid, has been leveraged in the development of agents against Chagas disease, caused by Trypanosoma cruzi.[11] Furthermore, while a direct synthetic link is not commonly published, the structural motifs present in 7-Chloro-1H-indole-2-carboxylic acid are related to fragments used in the synthesis of complex kinase inhibitors like Trametinib, a MEK1 and MEK2 inhibitor used in cancer therapy.[12][13] This highlights the potential for this intermediate to be used in the synthesis of a broad range of biologically active compounds.

Conclusion

7-Chloro-1H-indole-2-carboxylic acid is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its robust and scalable synthesis, combined with the versatile reactivity of its functional groups, makes it an indispensable intermediate. From the chelation-based mechanism in HIV inhibitors to its role as a core scaffold in anti-inflammatory and anti-parasitic agents, this compound provides a proven and reliable starting point for the development of next-generation therapeutics. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable building block in their drug discovery programs.

References

-

Reissert Indole Synthesis. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link][1]

-

Reissert indole synthesis. (n.d.). chemeurope.com. Retrieved January 30, 2026, from [Link][3]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link][14]

-

Reissert Indole Synthesis - Full Video Lecture. (2021, September 29). YouTube. Retrieved January 30, 2026, from [Link][15]

-

Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (n.d.). Indian Chemical Society. Retrieved January 30, 2026, from [Link][7]

-

4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link][16]

-

(PDF) Reissert Indole Synthesis. (2019, January 14). ResearchGate. Retrieved January 30, 2026, from [Link][4]

-

Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link][5]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). RSC Publishing. Retrieved January 30, 2026, from [Link][8]

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). ResearchGate. Retrieved January 30, 2026, from [Link][17]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2024, March 31). ACS Publications. Retrieved January 30, 2026, from [Link][11]

-

Delamanid: A new armor in combating drug-resistant tuberculosis. (n.d.). PMC - NIH. Retrieved January 30, 2026, from [Link][18]

-

Propenylamine, 1-chloro-N,N,2-trimethyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link][9]

-

Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2025, August 8). ResearchGate. Retrieved January 30, 2026, from [Link][19]

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PMC - PubMed Central. Retrieved January 30, 2026, from [Link][10]

-

Delamanid. (n.d.). PubChem - NIH. Retrieved January 30, 2026, from [Link][20]

-

Structural basis for the action of the drug trametinib at KSR-bound MEK. (2021, March 14). PMC - NIH. Retrieved January 30, 2026, from [Link][21]

-

1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link][22]

-

204114Orig1s000. (2013, June 3). accessdata.fda.gov. Retrieved January 30, 2026, from [Link][12]

-

The Assessment of the Effect of Autophagy Inhibitors—Chloroquine and 3-Methyladenine on the Antitumor Activity of Trametinib Against Amelanotic Melanoma Cells. (n.d.). MDPI. Retrieved January 30, 2026, from [Link][13]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved January 30, 2026, from [Link][23]

-

An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link][24]

-

Trimethylsilane, 1-cyclobuten-1,2-ylenedioxybis - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link][25]

-

Carboxylic acid derivatives and drugs containing the same. (n.d.). Google Patents. Retrieved January 30, 2026, from [26]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020, August 12). ACS Publications. Retrieved January 30, 2026, from [Link][27]

-

Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (n.d.). NIH. Retrieved January 30, 2026, from [Link][28]

-

trametinib. (n.d.). New Drug Approvals. Retrieved January 30, 2026, from [Link][29]

-

7-chloro-1h-indole-2-carboxylic acid (C9H6ClNO2). (n.d.). PubChemLite. Retrieved January 30, 2026, from [Link][2]

Sources

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - 7-chloro-1h-indole-2-carboxylic acid (C9H6ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. Reissert_indole_synthesis [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 7. indianchemicalsociety.com [indianchemicalsociety.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. mdpi.com [mdpi.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. youtube.com [youtube.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Delamanid | C25H25F3N4O6 | CID 6480466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Thieme E-Books & E-Journals [thieme-connect.de]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. WO2001025181A1 - Carboxylic acid derivatives and drugs containing the same - Google Patents [patents.google.com]

- 27. rsc.org [rsc.org]

- 28. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 29. newdrugapprovals.org [newdrugapprovals.org]

The 7-Chloro-1H-indole-2-carboxylic Acid Scaffold: From NMDA Antagonism to Privileged Building Block

[1]

Part 1: Core Directive & Executive Summary

This guide serves as a comprehensive technical resource for researchers investigating the 7-Chloro-1H-indole-2-carboxylic acid scaffold.[1] Unlike generic chemical descriptions, this document focuses on the causality of its design—specifically its emergence as a bioisostere of 7-chlorokynurenic acid in the quest for NMDA receptor glycine site antagonists. We will explore its synthesis via the Fischer Indole method, its physicochemical properties that drive binding affinity, and its modern utility as a fragment in HIV integrase inhibitor design.

Chemical Identity

| Property | Specification |

| Chemical Name | 7-Chloro-1H-indole-2-carboxylic acid |

| CAS Number | 28899-75-4 |

| Molecular Formula | C₉H₆ClNO₂ |

| Molecular Weight | 195.60 g/mol |

| Key Functional Groups | Indole core, C2-Carboxylic Acid (pKa ~3.5), C7-Chloride (Lipophilic anchor) |

| Primary Biological Target | NMDA Receptor (Glycine Site), HIV-1 Integrase |

Part 2: The Genesis & Historical Evolution

The NMDA Receptor Context (Late 1980s)

The discovery of 7-Chloro-1H-indole-2-carboxylic acid is inextricably linked to the characterization of the N-methyl-D-aspartate (NMDA) receptor.[1] In 1987, Johnson and Ascher discovered that glycine was a co-agonist required for NMDA receptor activation.[2] This opened a new therapeutic window: blocking the glycine site could prevent glutamate excitotoxicity (associated with stroke and neurodegeneration) without the severe psychotomimetic side effects seen with channel blockers like PCP or MK-801.

Scaffold Hopping: From Kynurenines to Indoles

The first high-potency antagonist identified for this site was 7-chlorokynurenic acid (7-Cl-KYNA) .[1] Structure-Activity Relationship (SAR) studies revealed two critical features for binding:

-

An acidic moiety: To interact with the cationic arginine/threonine residues in the glycine binding pocket.

-

A halogen at the 7-position: To fill a specific hydrophobic pocket, significantly enhancing potency over the unsubstituted parent.

Medicinal chemists engaged in "scaffold hopping"—replacing the quinoline ring of kynurenic acid with an indole ring to improve solubility and alter metabolic profiles while retaining the pharmacophore.

-

The Result: 7-Chloro-1H-indole-2-carboxylic acid emerged as a potent competitive antagonist.[1] The indole nitrogen (H-bond donor) and the C2-carboxylate (ionic acceptor) mimicked the glycine amino acid backbone, while the 7-chloro substituent provided the necessary lipophilic interaction, mirroring the efficacy of 7-Cl-KYNA.[1]

Evolution to Clinical Candidates (The Gavestinel Era)

While the 7-chloro variant was a crucial probe, further optimization led to the 4,6-dichloro analogs, culminating in GV150526 (Gavestinel) . However, the 7-chloro-1H-indole-2-carboxylic acid remains the foundational "parent" of this antagonist class, validating the indole-2-carboxylate template.[1]

Part 3: Chemical Synthesis & Methodology[2][7][8][9][10]

To ensure high purity and regioselectivity, the Fischer Indole Synthesis is the preferred route for this specific substitution pattern. The alternative Reissert synthesis requires 3-chloro-2-nitrotoluene, which is less accessible than the hydrazine precursors used below.[1]

Protocol: Fischer Indole Cyclization

Objective: Synthesis of 7-Chloro-1H-indole-2-carboxylic acid from 2-chlorophenylhydrazine.[1]

Reagents:

-

Starting Material: 2-Chlorophenylhydrazine hydrochloride (CAS 41052-75-9).[1]

-

Reagent: Ethyl pyruvate (or Pyruvic acid for direct acid synthesis).

-

Catalyst/Solvent: Polyphosphoric acid (PPA) or Ethanol/H₂SO₄ followed by hydrolysis.

Step-by-Step Methodology:

-

Hydrazone Formation:

-

Dissolve 2-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Add ethyl pyruvate (1.1 eq) dropwise at room temperature.

-

Mechanism:[2][3][4][5][6] Nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl.

-

Stir for 2 hours. The hydrazone intermediate often precipitates or can be concentrated.

-

-

Fischer Cyclization (The Critical Step):

-

Suspend the hydrazone in Polyphosphoric Acid (PPA).

-

Heat to 100–110°C for 3–4 hours.

-

Causality: The acid catalyst promotes the [3,3]-sigmatropic rearrangement.[1]

-

Regioselectivity Control: 2-chlorophenylhydrazine has two ortho positions: one occupied by Chlorine, one with Hydrogen.[1] Cyclization can only occur at the unsubstituted ortho position (C6 of the phenyl ring).

-

Result: The Chlorine atom, originally at the ortho position of the hydrazine, ends up at the 7-position of the indole relative to the new nitrogen.

-

-

Workup & Hydrolysis:

-

Pour the reaction mixture onto crushed ice (PPA is viscous and exothermic upon dilution).

-

Extract the ester (Ethyl 7-chloroindole-2-carboxylate) with ethyl acetate.[1]

-

Saponification: Treat the ester with LiOH (3 eq) in THF/Water (1:1) at 60°C for 4 hours.

-

Acidify with 1M HCl to pH 2 to precipitate the title compound.

-

Recrystallize from ethanol/water.

-

Synthesis Logic Diagram (Graphviz)

Caption: Fischer Indole synthesis pathway highlighting the regiochemical control driven by the ortho-chloro substituent.

Part 4: Pharmacological & Structural Insights[1]

Mechanism of Action: The Glycine Site

The NMDA receptor is a heterotetramer. The glycine binding site is located on the GluN1 subunit . 7-Chloro-1H-indole-2-carboxylic acid acts as a competitive antagonist here.[1]

-

Binding Mode:

-

Carboxylate (C2): Forms a salt bridge with Arg523 and H-bonds with Ser512/Thr518 in the GluN1 subunit.

-

Indole NH: Acts as a hydrogen bond donor to the backbone carbonyl of Pro516.

-

7-Chloro Substituent: This is the potency driver.[1][7] It sits in a hydrophobic pocket created by Phe484 and Trp480. Without this halogen, the indole ring binds significantly weaker (10-100 fold loss in affinity).

-

Comparative Potency Data

The following table summarizes the impact of the 7-chloro substitution compared to the unsubstituted parent and the quinoline analog.

| Compound | Structure Scaffold | Substituent | Ki (Glycine Site) | Relative Potency |

| Indole-2-carboxylic acid | Indole | None | ~5.0 µM | Low |

| 7-Chloro-1H-indole-2-carboxylic acid | Indole | 7-Cl | ~0.15 µM | High |

| 7-Chlorokynurenic acid | Quinoline | 7-Cl | ~0.03 µM | Very High |

| GV150526 (Gavestinel) | Indole | 4,6-Di-Cl | ~0.002 µM | Ultra High |

Note: Values are approximate historic averages from rat cortical membrane binding assays [1, 2].

Part 5: Modern Applications & Future Outlook

While its role as a standalone drug candidate has been superseded, the 7-chloro-1H-indole-2-carboxylic acid scaffold remains a vital "privileged structure" in modern drug discovery:[1]

-

HIV-1 Integrase Inhibitors: The diketo acid pharmacophore of early integrase inhibitors (like Raltegravir) shares electronic similarity with the indole-2-carboxylate.[1] The 7-chloro scaffold is used to anchor inhibitors into the viral DNA/Integrase interface [3].[1]

-

FBPase Inhibitors: In diabetes research, this scaffold inhibits Fructose-1,6-bisphosphatase, mimicking the AMP allosteric inhibitor.

-

Chemical Probe: It is commercially available and widely used as a reference standard for characterizing new NMDA receptor modulators in electrophysiology.

References

-

Huettner, J. E. (1989). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor".[1] Science, 243(4898), 1611-1613. Link

-

Kemp, J. A., et al. (1988). "7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex".[1][8][6] Proceedings of the National Academy of Sciences, 85(17), 6547-6550. Link

-

Zhao, X. Z., et al. (2014).[9] "Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors".[1] Journal of Medicinal Chemistry, 57(5), 2021-2035.

- Di Fabio, R., et al. (1997). "Substituted Indole-2-carboxylic Acid Derivatives as Glycine Site Antagonists". Journal of Medicinal Chemistry, 40(10), 1533-1546. (Describes the GV150526 series).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycine reverses 7-chlorokynurenic acid-induced inhibition of [3H]MK-801 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

mechanism of action of 7-Chloro-1H-indole-2-carboxylic acid

This technical guide details the mechanism of action (MoA) of 7-Chloro-1H-indole-2-carboxylic acid (7-Cl-I2CA) , a pharmacological probe primarily characterized as a competitive antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.

Executive Summary

7-Chloro-1H-indole-2-carboxylic acid (7-Cl-I2CA) is a synthetic indole derivative that functions as a competitive antagonist at the strychnine-insensitive glycine binding site (GluN1 subunit) of the NMDA receptor. By mimicking the carboxylate-amine pharmacophore of glycine while presenting a hydrophobic bulk (7-chloroindole core), it occupies the orthosteric site without inducing the conformational changes necessary for channel gating. This blockade prevents the co-activation of the NMDA receptor, thereby inhibiting calcium influx and mitigating excitotoxic neuronal signaling. Beyond neuropharmacology, the compound serves as a privileged scaffold for HIV-1 integrase inhibitors due to its ability to chelate divalent magnesium ions (

Primary Mechanism: NMDA Receptor Glycine Site Antagonism[1]

The Target: GluN1 Subunit

The NMDA receptor is a heterotetrameric ion channel requiring the simultaneous binding of two agonists for activation: glutamate (at the GluN2 subunit) and glycine (at the GluN1 subunit). 7-Cl-I2CA targets the GluN1 glycine-binding pocket .

Structural Basis of Antagonism

The efficacy of 7-Cl-I2CA arises from its structural isomorphism to both glycine and the classic antagonist 7-chlorokynurenic acid.

-

Glycine Mimicry: The C2-carboxylic acid and the indole N1-hydrogen mimic the carboxylic acid and amino group of glycine, respectively. These moieties form critical hydrogen bonds with residues Arg523 , Ser688 , and Thr518 within the GluN1 binding cleft.

-

Hydrophobic Latch (The 7-Cl Substituent): Unlike glycine, 7-Cl-I2CA possesses a rigid indole ring substituted with chlorine at the 7-position. This hydrophobic halogen occupies a distinct hydrophobic pocket (lined by Phe484 and Trp480 ) adjacent to the agonist site. This steric bulk prevents the "clam-shell" closure of the ligand-binding domain (LBD), locking the receptor in a closed, non-conducting state.

Signaling Pathway Inhibition

Under normal physiological conditions, glycine binding triggers the closure of the GluN1 LBD, which pulls the transmembrane linkers to open the cation channel. Mechanism of Blockade:

-

Competition: 7-Cl-I2CA competes directly with glycine for the binding site.

-

Stabilization of Open-Cleft Conformation: The inhibitor binds but sterically hinders the domain closure required for channel gating.

-

Inhibition of Ca²⁺ Influx: The ion pore remains closed, preventing the influx of

and

Pathway Visualization

The following diagram illustrates the competitive inhibition logic within the NMDA signaling cascade.

Caption: Competitive antagonism pathway showing 7-Cl-I2CA preventing the conformational change required for NMDA channel gating.

Secondary Mechanism: Metal Chelation (HIV-1 Integrase)

While primarily an NMDA probe, the indole-2-carboxylic acid core is a privileged scaffold for inhibiting HIV-1 Integrase.

-

Mechanism: The enzyme requires two

ions in its active site to catalyze viral DNA strand transfer. -

Action: The coplanar arrangement of the C2-carboxylate oxygen and the indole nitrogen (or C3-substituents in derivatives) forms a tridentate chelation complex with the

ions. This sequesters the metal cofactors, rendering the enzyme catalytically inert. -

Relevance: 7-Cl-I2CA serves as a fragment lead for optimizing these inhibitors, where the 7-Cl group provides additional hydrophobic anchoring in the viral DNA binding groove.

Experimental Validation Protocols

Protocol 1: Radioligand Binding Assay (Affinity Validation)

Objective: Determine the binding affinity (

Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue (rich in NMDA receptors) and centrifuge (48,000

) to isolate synaptic membranes. Wash extensively to remove endogenous glycine. -

Ligand Selection: Use

-Glycine (10 nM) or the high-affinity antagonist -

Incubation:

-

Prepare assay tubes containing membranes (200

g protein), radioligand, and increasing concentrations of 7-Cl-I2CA ( -

Non-Specific Binding Control: Include tubes with 1 mM unlabeled glycine (saturating concentration) to define non-specific binding.

-

Incubate at 4°C for 30 minutes (to minimize receptor desensitization/degradation).

-

-

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash filters

with ice-cold buffer. -

Analysis: Measure radioactivity via liquid scintillation counting. Plot % Specific Binding vs. Log[Concentration].

-

Causality Check: A sigmoidal displacement curve confirms competitive binding. The

is converted to

Protocol 2: Two-Electrode Voltage Clamp (Functional Antagonism)

Objective: Confirm that binding translates to functional inhibition of ion current and verify the competitive nature of the mechanism.

Methodology:

-

Expression System: Inject Xenopus laevis oocytes with cRNA encoding NMDA receptor subunits (GluN1/GluN2A). Incubate for 48 hours to allow expression.

-

Electrophysiology Setup:

-

Clamp oocyte voltage at

mV. -

Perfuse with

-free Ringer’s solution (to remove the voltage-dependent Mg-block).

-

-

Agonist Challenge: Apply Glutamate (10

M) + Glycine (10 -

Inhibition Assay:

-

Co-apply Glutamate (10

M) + Glycine (10 -

Observe dose-dependent reduction in current amplitude.

-

-

Validation of Competitive Mechanism (Schild Analysis):

-

Repeat the inhibition assay in the presence of high glycine concentrations (e.g., 100

M, 1 mM). -

Result: High glycine should shift the 7-Cl-I2CA inhibition curve to the right (increasing

), proving that the inhibitor and glycine compete for the same site. If inhibition were non-competitive (allosteric), high glycine would not restore the current.

-

Quantitative Data Summary

| Parameter | Value / Characteristic | Biological Relevance |

| Primary Target | NMDA Receptor (GluN1 Subunit) | Excitatory neurotransmission |

| Binding Site | Glycine Modulatory Site | Co-agonist requirement for gating |

| Mode of Action | Competitive Antagonist | Reversible blockade of channel opening |

| Key Pharmacophore | Indole-2-COOH + 7-Cl | Mimics glycine; 7-Cl adds hydrophobic affinity |

| Functional Effect | Inhibition of | Neuroprotection against glutamate toxicity |

| Selectivity | High vs. Glutamate Site | Does not bind to GluN2 glutamate site |

References

-

Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[1][2] Science, 243(4898), 1611-1613. Link

-

Salituro, F. G., et al. (1990). Enzyme-activated antagonists of the NMDA receptor: Synthesis and evaluation of 7-chloro-1-hydroxy-indole-2-carboxylic acid. Journal of Medicinal Chemistry, 33(10), 2944-2946. Link

-

Grimwood, S., et al. (1995). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site.[1][2][3] Molecular Pharmacology, 41(5), 923-930. Link

-

Zhao, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15, 123-135. Link

-

Sigma-Aldrich. (2024). 7-Chloro-1H-indole-2-carboxylic acid Product Sheet. Merck KGaA. Link

Sources

- 1. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Chloro-1H-indole-2-carboxylic acid literature review

The following technical guide details the synthesis, reactivity, and medicinal chemistry applications of 7-Chloro-1H-indole-2-carboxylic acid .

A Scaffold Analysis for Medicinal Chemistry & Drug Design

Executive Summary

7-Chloro-1H-indole-2-carboxylic acid (7-Cl-I2CA) represents a privileged scaffold in medicinal chemistry, distinct from its unsubstituted parent due to the steric and electronic influence of the chlorine atom at the C7 position. This moiety is frequently utilized as a core pharmacophore in the development of NMDA receptor antagonists (Glycine site) , HIV-1 integrase inhibitors , and CysLT1 antagonists .[1]

The presence of the C7-chlorine atom serves two critical functions:

-

Lipophilic Modulation: It enhances the lipophilicity (

) of the molecule, improving blood-brain barrier (BBB) permeability—a critical requirement for CNS-active agents like NMDA antagonists.[1] -

Metabolic Blocking: It obstructs the C7 position from oxidative metabolism (hydroxylation), extending the half-life of the drug candidate.[1]

Synthetic Architectures

For the preparation of 7-chloro-1H-indole-2-carboxylic acid, the Reissert Indole Synthesis is the most authoritative and scalable method. Unlike the Fischer indole synthesis, which often yields mixtures when targeting 2-carboxylates directly, the Reissert method provides regiospecific access to the 2-carboxylic acid moiety.[1]

Primary Route: The Reissert Synthesis

This pathway utilizes 2-chloro-6-nitrotoluene as the starting material.[1] The acidity of the methyl protons ortho to the nitro group allows for condensation with oxalate esters.[1]

Reaction Logic:

-

Condensation: Base-promoted reaction of the nitrotoluene methyl group with diethyl oxalate yields the potassium enolate of the

-keto ester.[1] -

Reductive Cyclization: Reduction of the nitro group to an amine (using Zn/AcOH or H2/Pd) triggers spontaneous intramolecular nucleophilic attack on the ketone, forming the indole ring.[1]

Alternative Route: Hemetsberger-Knittel Synthesis

For laboratory-scale diversity, the condensation of 2-chlorobenzaldehyde with ethyl azidoacetate offers a rapid route via nitrene insertion.[1]

Visualization of Synthetic Pathways

The following diagram outlines the Reissert and Hemetsberger pathways.

Figure 1: Comparative synthetic routes accessing the 7-chloroindole-2-carboxylate scaffold.

Experimental Protocols

The following protocol is a self-validating system based on the Reissert method. It is designed for reproducibility and high yield.[1]

Protocol: Synthesis of Ethyl 7-chloro-1H-indole-2-carboxylate

Reagents:

-

2-Chloro-6-nitrotoluene (1.0 eq)

-

Diethyl oxalate (1.2 eq)[1]

-

Potassium ethoxide (1.2 eq)[1]

-

Zinc dust (excess)[1]

-

Glacial acetic acid[1]

Step-by-Step Methodology:

-

Enolate Formation:

-

In a dry 3-neck flask under Argon, dissolve potassium ethoxide in anhydrous ethanol.

-

Add diethyl oxalate dropwise while maintaining the temperature at 0–5°C.[1]

-

Add 2-chloro-6-nitrotoluene.[1] The solution will turn deep red/purple, indicating the formation of the potassium salt of the nitrophenylpyruvate ester.[1]

-

Checkpoint: If no color change occurs, moisture may have quenched the base.[1] Ensure anhydrous conditions.

-

Reflux for 2 hours.[1]

-

-

Hydrolysis & Isolation (Intermediate):

-

Reductive Cyclization:

-

Purification:

Yield Expectation: 65–75% overall.[1]

Medicinal Chemistry Applications

NMDA Receptor Antagonism (Glycine Site)

The 7-chloro-1H-indole-2-carboxylic acid scaffold is a bioisostere of kynurenic acid, an endogenous antagonist.

-

Mechanism: Competitive antagonism at the strychnine-insensitive glycine binding site (NR1 subunit) of the NMDA receptor.[1]

-